molecular formula C27H40O10 B586638 Alphadolone 21-b-D-Glucuronide CAS No. 36707-55-8

Alphadolone 21-b-D-Glucuronide

Cat. No.: B586638
CAS No.: 36707-55-8
M. Wt: 524.607
InChI Key: YAICZXPNWGFCGW-IULWRGGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alphadolone 21-β-D-Glucuronide (CAS: 36707-55-8) is a glucuronidated metabolite of Alphadolone, a synthetic neuroactive steroid with antinociceptive properties. Structurally, it consists of Alphadolone conjugated with β-D-glucuronic acid at the 21-position. This modification enhances water solubility, facilitating renal excretion, a common metabolic pathway for steroids and xenobiotics . Alphadolone itself is notable for reversing morphine tolerance without sedation, a unique pharmacological profile compared to structurally similar steroids like Alphaxalone .

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-[(3R,5S,8S,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40O10/c1-26-8-7-13(28)9-12(26)3-4-14-15-5-6-16(27(15,2)10-17(29)19(14)26)18(30)11-36-25-22(33)20(31)21(32)23(37-25)24(34)35/h12-16,19-23,25,28,31-33H,3-11H2,1-2H3,(H,34,35)/t12-,13+,14-,15-,16+,19+,20-,21-,22+,23-,25+,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAICZXPNWGFCGW-IULWRGGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4C(=O)COC5C(C(C(C(O5)C(=O)O)O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4C(=O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80746979
Record name (3alpha,5alpha)-3-Hydroxy-11,20-dioxopregnan-21-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36707-55-8
Record name (3alpha,5alpha)-3-Hydroxy-11,20-dioxopregnan-21-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Alphadolone 21-β-D-Glucuronide involves the glucuronidation of alphadolone. This process typically includes the reaction of alphadolone with glucuronic acid in the presence of specific catalysts and under controlled conditions to ensure the formation of the glucuronide conjugate .

Industrial Production Methods: Industrial production of Alphadolone 21-β-D-Glucuronide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pH, and reaction time to maximize yield and purity. Advanced purification techniques like chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Alphadolone 21-β-D-Glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

Mechanism: Alphadolone 21-β-D-Glucuronide exerts its effects through the process of glucuronidation, which increases the solubility of alphadolone and facilitates its excretion from the body. This process involves the addition of glucuronic acid to alphadolone, forming a glucuronide conjugate that is more easily excreted .

Molecular Targets and Pathways: The primary molecular target of Alphadolone 21-β-D-Glucuronide is the enzyme β-glucuronidase, which catalyzes the hydrolysis of glucuronides. This enzyme plays a crucial role in the metabolism and excretion of steroids .

Comparison with Similar Compounds

Alphadolone 3-β-D-Glucuronide

  • Structural Differences : The glucuronide moiety is attached at the 3-position (CAS: 70522-56-4) instead of the 21-position.
  • Pharmacological Role: A known metabolite of Alphadolone, though its biological activity remains uncharacterized in the provided evidence. Unlike the 21-glucuronide, its synthesis and applications are less documented .

Alphaxalone

  • Structural Similarity : Shares a steroid backbone with Alphadolone but lacks the glucuronide group.
  • Pharmacological Differences: Alphaxalone is 3× more potent as an anesthetic but induces sedation, unlike Alphadolone .

Prednisolone-21-β-D-Glucuronide

  • Structural Similarity : Glucuronidation at the 21-position, akin to Alphadolone 21-β-D-Glucuronide.
  • Functional Differences : Prednisolone is a corticosteroid with anti-inflammatory effects, whereas Alphadolone targets neuropathic pain and opioid tolerance .

Betamethasone-β-D-Glucuronide

  • Applications: Used in anti-inflammatory therapies.

Pharmacological and Metabolic Comparisons

Antinociceptive vs. Sedative Effects

  • Alphadolone: At 250 mg/kg (subcutaneous), it elevates nociceptive thresholds for 24 hours without sedation .
  • Alphaxalone: Causes significant sedation at 80 mg/kg and lacks antinociceptive effects .

Morphine Tolerance Reversal

  • Alphadolone coadministration with morphine restores antinociception in tolerant rats (TFL response: 78.6% MPE vs. 29% MPE in controls) .
  • Alphaxalone fails to attenuate morphine tolerance, highlighting Alphadolone’s unique mechanism .

Data Table: Key Properties of Alphadolone 21-β-D-Glucuronide and Analogs

Compound CAS Number Molecular Formula Molecular Weight Pharmacological Role Key Difference from Alphadolone 21-β-D-Glucuronide
Alphadolone 21-β-D-Glucuronide 36707-55-8 C27H40O10 524.6 Research chemical; potential metabolite Reference compound for antinociceptive studies
Alphadolone 3-β-D-Glucuronide 70522-56-4 C27H40O10 524.6 Metabolite of Alphadolone Glucuronidation site differs; uncharacterized activity
Prednisolone-21-β-D-Glucuronide N/A C27H36O8 524.6 Anti-inflammatory metabolite Targets inflammation, not pain pathways
Betamethasone-β-D-Glucuronide 744161-79-3 C27H35O8 568.6 Inactive metabolite Used in corticosteroid therapy, not pain management
Morphine-3-β-D-Glucuronide 2022 listings C23H27NO9 461.5 Active opioid metabolite Glucuronidation at 3-position; retains analgesic effects

Biological Activity

Alphadolone 21-b-D-glucuronide is a glucuronidated derivative of alphadolone, a synthetic steroid with notable pharmacological properties. This compound has garnered attention in the fields of pharmacology and toxicology due to its interactions with various biological systems, particularly in the context of sedation and analgesia. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, mechanisms of action, and clinical implications.

Overview of Alphadolone

Alphadolone is a potent anesthetic agent that acts primarily through modulation of GABA_A receptors, which are critical for inhibitory neurotransmission in the central nervous system. The glucuronidation process, which involves the conjugation of glucuronic acid to the compound, significantly alters its pharmacological profile, affecting its solubility, distribution, and excretion.

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by several factors:

  • Absorption : Following administration, Alphadolone is rapidly absorbed and converted into its glucuronide form.
  • Distribution : The compound exhibits high protein binding, which can affect its bioavailability and therapeutic efficacy.
  • Metabolism : Alphadolone undergoes extensive metabolism via hepatic pathways, primarily involving UDP-glucuronosyltransferases (UGTs) that facilitate glucuronidation.
  • Excretion : The glucuronide conjugate is primarily excreted via renal pathways.

This compound primarily exerts its effects through:

  • GABA_A Receptor Modulation : Similar to its parent compound, this compound enhances GABAergic transmission. This action results in sedative and anxiolytic effects, making it useful in clinical settings requiring sedation.
  • Analgesic Properties : Research indicates that the compound may exhibit analgesic effects by modulating pain pathways in addition to its sedative properties.

Clinical Implications

This compound has been investigated for its potential use in various clinical scenarios:

  • Sedation in Critically Ill Patients : Its rapid onset and effective sedation profile make it suitable for use in intensive care settings where patients require sedation for procedures or mechanical ventilation support .
  • Pain Management : The compound's analgesic properties suggest potential applications in managing acute and chronic pain conditions.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • A study highlighted the effectiveness of Alphadolone as a sedative agent in critically ill children, demonstrating improved sedation scores when compared to traditional agents .
  • Another investigation focused on the pharmacodynamics of Alphadolone derivatives, noting significant differences in efficacy based on structural modifications such as glucuronidation .

Table 1: Pharmacokinetic Profile of this compound

ParameterValue
Absorption RateRapid
Protein BindingHigh (approx. 95%)
Half-life2–4 hours
MetabolismHepatic (UGT-mediated)
ExcretionRenal

Table 2: Clinical Applications of this compound

ApplicationFindings
SedationEffective in ICU settings for sedation
Pain ManagementPotential analgesic effects noted
AnesthesiaUsed as an adjunct in anesthesia protocols

Q & A

Basic Research Questions

Q. What are the key structural and metabolic features of Alphadolone 21-β-D-Glucuronide that influence its pharmacological activity?

  • Alphadolone 21-β-D-Glucuronide is a conjugated metabolite where glucuronic acid is enzymatically attached to the 21-hydroxyl group of alphadolone, enhancing water solubility for renal excretion. Structural characterization via nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirms the β-configuration of the glucuronide bond, critical for its interaction with hepatic and renal transport systems . Methodologically, synthesis involves enzymatic glucuronidation using liver microsomes or recombinant UDP-glucuronosyltransferases (UGTs), followed by purification via reversed-phase HPLC .

Q. What validated analytical methods are recommended for quantifying Alphadolone 21-β-D-Glucuronide in biological samples?

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is the gold standard. For plasma or serum, solid-phase extraction (SPE) using C18 cartridges improves recovery rates. Calibration curves should span 1–500 ng/mL, with deuterated internal standards (e.g., Alphadolone-d5 glucuronide) to correct for matrix effects. Method validation must adhere to FDA guidelines, including assessments of precision (<15% CV), accuracy (85–115%), and stability under freeze-thaw cycles .

Advanced Research Questions

Q. How does Alphadolone 21-β-D-Glucuronide interact with GABAA receptor subtypes to produce antinociception without sedation?

  • Alphadolone’s antinociceptive effects are mediated via selective modulation of δ-subunit-containing GABAA receptors in the spinal cord, distinct from the sedative α1-subunit targets of its analog alphaxalone. Electrophysiological studies using Xenopus oocytes expressing recombinant GABAA receptors reveal that alphadolone potentiates chloride currents at δ-subunits (EC50 = 0.8 µM) without affecting α1β2γ2 receptors. Behavioral assays in rats (e.g., tail-flick latency tests) confirm this selectivity, as alphadolone (250 mg/kg) reverses morphine tolerance without impairing rotarod performance .

Q. What experimental designs resolve contradictions in baseline nociceptive thresholds during long-term morphine tolerance studies?

  • Baseline drift in repeated tail-flick latency (TFL) measurements can be mitigated by:

  • Randomized block designs : Assigning rats to treatment groups (e.g., morphine + alphadolone vs. morphine + vehicle) in a blinded manner to control for time-dependent hyperalgesia.
  • Normalization to pretreatment baselines : Expressing TFL as % maximum possible effect (%MPE) to account for inter-individual variability.
  • Statistical adjustments : Using mixed-effects ANOVA with Bonferroni post hoc tests to compare time-matched groups, as described in studies where alphadolone coadministration maintained TFL responses at 78.6% MPE vs. 29% MPE in controls .

Q. How can preclinical findings on Alphadolone 21-β-D-Glucuronide’s anti-tolerance effects be translated to clinical trials?

  • Key challenges include:

  • Species-specific metabolism : Human UGT isoforms (e.g., UGT2B7) may glucuronidate alphadolone at different rates than rodent enzymes, necessitating pharmacokinetic (PK) studies in humanized liver models.
  • Dose optimization : Preclinical doses (250 mg/kg in rats) must be scaled to humans using allometric principles, factoring in glucuronide clearance rates.
  • Outcome measures : Clinical trials should prioritize functional pain scales (e.g., Brief Pain Inventory) and opioid-sparing endpoints, as validated in alphadolone’s prevention of morphine tolerance in rodent models .

Methodological Guidance

Q. What statistical approaches are robust for analyzing dose-response relationships in neuroactive steroid studies?

  • Use nonlinear regression (e.g., sigmoidal dose-response curves) to calculate EC50/ED50 values. For time-course data (e.g., sustained-release emulsion effects), apply repeated-measures ANOVA with Greenhouse-Geisser correction. Contradictory results, such as unexpected baseline threshold shifts, require sensitivity analyses excluding outliers or covariate adjustments for initial TFL values .

Q. How should researchers validate the specificity of Alphadolone 21-β-D-Glucuronide’s effects in vivo?

  • Employ pharmacological antagonism : Co-administer GABAA antagonists (e.g., bicuculline) to confirm receptor-mediated mechanisms.
  • Comparative studies : Use structurally similar analogs (e.g., alphaxalone) as negative controls, since alphaxalone lacks antinociceptive effects despite shared steroid backbone .
  • Tissue-specific knockout models : CRISPR-Cas9-generated δ-subunit knockout mice can isolate receptor subtype contributions .

Data Presentation Standards

  • Tables : Include mean ± SEM, sample sizes (n), and statistical significance (e.g., P < 0.05). Example:

    Treatment GroupBaseline TFL (s)Post-Treatment TFL (s)% MPE
    Morphine + Vehicle3.2 ± 0.44.1 ± 0.5*20.3
    Morphine + Alphadolone3.1 ± 0.38.9 ± 0.7**78.6
  • Figures : Label axes with units (e.g., "Time (h)" vs. "% MPE") and annotate dose regimens. Use shaded regions for SEM .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.